molecular formula C11H12N2O5 B8559684 [Methyl-(4-nitro-benzoyl)-amino]-acetic acid methyl ester

[Methyl-(4-nitro-benzoyl)-amino]-acetic acid methyl ester

Cat. No. B8559684
M. Wt: 252.22 g/mol
InChI Key: QPPFGIKVTKSUFE-UHFFFAOYSA-N
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Patent
US08217073B2

Procedure details

4-Nitro-benzoyl chloride (1.396 g; 7.52 mmol), methylamino-acetic acid methyl ester hydrochloride (1.264 g; 9.06 mmol) and triethyl-amine (2.40 mL; 17.2 mmol) were reacted in DCM (35 mL). After 2 days the rxn was washed with water (1×10 mL), 1 M HCl (2×10 mL), water (1×10 mL) and satd NaHCO3 (2×10 mL). After drying over MgSO4, filtration through silica with a 10:1 DCM:i-PrOH wash and concd, the product was purified by MPLC (silica; 0-->10% i-PrOH in DCM gradient) yielding a pale yellow-orange solid (1.394 g; 73%) as a mix of rotamers. 1H NMR (CDCl3; major rotamer) δ 8.31 (m, 2H), 7.66 (m, 2H), 4.31 (s, 2H), 3.82 (s, 3H), 3.03 (s, 3H).
Quantity
1.396 g
Type
reactant
Reaction Step One
Quantity
1.264 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[CH3:14][O:15][C:16](=[O:20])[CH2:17][NH:18][CH3:19].C(N(CC)CC)C>C(Cl)Cl>[CH3:14][O:15][C:16](=[O:20])[CH2:17][N:18]([CH3:19])[C:8](=[O:9])[C:7]1[CH:11]=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.396 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
1.264 g
Type
reactant
Smiles
Cl.COC(CNC)=O
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 2 days the rxn was washed with water (1×10 mL), 1 M HCl (2×10 mL), water (1×10 mL) and satd NaHCO3 (2×10 mL)
Duration
2 d
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4, filtration through silica with a 10:1 DCM
WASH
Type
WASH
Details
i-PrOH wash
CUSTOM
Type
CUSTOM
Details
concd, the product was purified by MPLC (silica; 0-->10% i-PrOH in DCM gradient)
CUSTOM
Type
CUSTOM
Details
yielding a pale yellow-orange solid (1.394 g; 73%) as
ADDITION
Type
ADDITION
Details
a mix of rotamers

Outcomes

Product
Name
Type
Smiles
COC(CN(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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